Adefovir Phosphate Triethylamine Salt
Description
Properties
CAS No. |
1346603-45-9 |
|---|---|
Molecular Formula |
C14H28N6O7P2 |
Molecular Weight |
454.361 |
IUPAC Name |
2-(6-aminopurin-9-yl)ethoxymethyl-phosphonooxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13N5O7P2.C6H15N/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-19-5-21(14,15)20-22(16,17)18;1-4-7(5-2)6-3/h3-4H,1-2,5H2,(H,14,15)(H2,9,10,11)(H2,16,17,18);4-6H2,1-3H3 |
InChI Key |
PRJUZHMINXEXPO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.C1=NC2=C(C(=N1)N)N=CN2CCOCP(=O)(O)OP(=O)(O)O |
Synonyms |
P’-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]isohypophosphoric Acid Triethylamine Salt; Adefovir Diphosphate Triethylamine Salt; ADV-DP; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Adefovir and Its Phosphate Forms
Synthesis of the Adefovir (B194249) Parent Compound
The synthesis of Adefovir is a multi-step process involving the careful construction of the acyclic nucleoside phosphonate (B1237965) structure.
The most widely utilized synthesis for Adefovir begins with commercially available adenine (B156593). nih.govucc.iebeilstein-journals.org The initial step involves the alkylation of adenine with a suitable reagent, such as ethylene (B1197577) carbonate, in the presence of a base like sodium hydroxide (B78521) to yield the key intermediate, 9-(2-hydroxyethyl)adenine (4). researchgate.net This intermediate possesses the necessary hydroxyethyl (B10761427) side chain that will be further modified.
The subsequent step involves a base-mediated alkylation of this alcohol intermediate with a phosphonate-containing electrophile. nih.govucc.ie A common reagent used for this is diethyl 2-(p-toluenesulfonyloxy)ethylphosphonate (tosylate 5), which reacts with the alcohol to form the phosphonate ester intermediate, diethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate (6). nih.govucc.iebeilstein-journals.org The final step to obtain the parent Adefovir compound (1) is the dealkylation of this ester intermediate using a reagent like trimethylsilyl (B98337) bromide (TMSBr). nih.govucc.iebeilstein-journals.org
| Compound Name | Role in Synthesis | Reference |
| Adenine | Starting Material / Precursor | nih.govucc.ie |
| Ethylene Carbonate | Reagent for side-chain addition | researchgate.net |
| 9-(2-Hydroxyethyl)adenine | Key Synthetic Intermediate | nih.govresearchgate.net |
| Diethyl 2-(p-toluenesulfonyloxy)ethylphosphonate | Phosphonylation Reagent | nih.govucc.ie |
| Diethyl [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]phosphonate | Phosphonate Ester Intermediate | nih.govucc.ie |
| Trimethylsilyl bromide (TMSBr) | Dealkylation Reagent | nih.govucc.ie |
The crucial step in the synthesis is the phosphonylation, where the phosphonate group is attached to the acyclic side chain. In the traditional route, this is achieved through the alkylation of 9-(2-hydroxyethyl)adenine with tosylate 5. nih.govucc.iebeilstein-journals.org This reaction has been studied with various bases, and magnesium tert-butoxide has been identified as an effective, albeit expensive and sometimes problematic, base for this transformation. nih.govucc.ie
Formation and Characterization of Adefovir Phosphate (B84403) Triethylamine (B128534) Salt
Adefovir Phosphate Triethylamine Salt is identified as a metabolite of Adefovir and is used as a pharmaceutical reference standard. pharmaffiliates.comechemi.compharmaffiliates.com Its formation involves the interaction between the phosphate groups of Adefovir and the organic base, triethylamine.
Triethylamine plays a multifaceted role in the chemistry of nucleotide analogues like Adefovir. Primarily, it functions as a base that forms a salt with the acidic phosphate groups of the molecule. chemicalbook.comgoogle.com The resulting triethylammonium (B8662869) cation (TEAH+) acts as a counterion. nih.gov
The formation of this salt is critical for several reasons:
Enhanced Solubility : Triethylammonium salts of nucleotide analogues exhibit significantly better solubility in organic solvents compared to their free acid or metal salt forms. nih.gov This improved solubility is advantageous for conducting reactions under anhydrous conditions and for purification processes. nih.gov
Purification Aid : The salt form can be used to facilitate purification. For instance, triethylamine is used as a reagent during the synthesis of Adefovir dipivoxil, and the reaction mixture is later washed and filtered to isolate the product. chemicalbook.com
Isolation : The use of triethylamine in excess can help in the salification and subsequent isolation of the desired product from a reaction mixture. google.com
A significant challenge during purification is the potential loss of the triethylammonium cation. nih.gov This can occur during standard laboratory procedures such as chromatography or the evaporation of solvents, resulting in a product that is in its acidic form or has a sub-stoichiometric amount of the counterion. nih.gov This necessitates careful handling and potentially specialized purification techniques to ensure the correct 1:1 anion-to-cation ratio in the final salt product. nih.gov
Specific, optimized reaction conditions for the isolation of this compound are not extensively detailed in the available literature. However, general principles for the crystallization and isolation of related compounds can be applied. These methods typically involve creating a supersaturated solution and then inducing precipitation.
A general procedure for isolating a crystalline solid from a reaction mixture involves:
Solvent/Anti-solvent System : Dissolving the crude product in a suitable solvent (e.g., acetone) and then adding an anti-solvent (e.g., methyl tert-butyl ether) to reduce its solubility. chemicalbook.com
Temperature Control : Heating the solution to ensure complete dissolution, followed by slow cooling to induce crystallization. chemicalbook.com Seeding with a small crystal of the pure compound at a specific temperature (e.g., 38°C) can be employed to promote controlled crystal growth. chemicalbook.com
Crystallization and Isolation : The solution is often held at a reduced temperature (e.g., 5°C) for an extended period (e.g., 12 hours) to maximize the yield of the precipitate. chemicalbook.com
Collection : The final solid product is collected via centrifugation or filtration, washed with a cold solvent, and dried under a vacuum. chemicalbook.com
Advanced Synthetic Methodologies for Adefovir Analogues
Research has focused on developing more robust and versatile synthetic routes to overcome the limitations of earlier methods. nih.govcit.ie These advanced methodologies offer milder conditions, improved yields, and greater flexibility for creating a diverse range of Adefovir analogues. nih.govresearchgate.net
Key improvements include:
Novel Activating Groups : The substitution of tosylates with more reactive electrophiles, particularly iodide reagents, allows the critical alkylation step to proceed smoothly at room temperature. nih.govbeilstein-journals.org This avoids the harsh conditions and problematic reagents associated with previous syntheses. nih.govucc.ie
Improved Solubility of Precursors : The poor solubility of adenine in many organic solvents often necessitates the use of hazardous solvents like DMF. ucc.ie An advanced strategy employs a novel tetrabutylammonium (B224687) salt of adenine, which enhances its solubility and allows the alkylation to be performed in alternative solvents. nih.govucc.ieresearchgate.net
Control of Regioselectivity : The alkylation of adenine can occur at different nitrogen atoms, leading to a mixture of products (regioisomers). Advanced methods allow for greater control over this outcome. For example, by strategically incorporating an amidine moiety onto the purine (B94841) ring, alkylation can be directed to favor the N7 position instead of the usual N9 position, facilitating the synthesis of novel N7-substituted Adefovir analogues. nih.govbeilstein-journals.org
These modern approaches not only provide a more efficient synthesis of Adefovir itself but also highlight the versatility of the chemistry for application in the synthesis of new and varied analogues for further research. nih.govcit.ie
Stereoselective Synthesis of Phosphonate Moieties
The chemical structure of adefovir, 9-[2-(phosphonomethoxy)ethyl]adenine, is achiral, meaning it does not have stereoisomers. Therefore, stereoselective synthesis, which is crucial for compounds with chiral centers to ensure the production of the desired enantiomer or diastereomer, is not a primary consideration for the adefovir molecule itself.
However, the principles of stereoselective synthesis are highly relevant in the broader class of acyclic nucleoside phosphonates to which adefovir belongs. For instance, the synthesis of tenofovir (B777), a closely related analogue with a chiral center on its propyl side chain, relies on the use of specific chiral building blocks to ensure the correct stereochemical configuration. The synthesis of (R)-PMPA (tenofovir) starts from (R)-1-benzyloxy-2-propanol, which undergoes a multi-step process to create the necessary chiral phosphonomethoxypropyl side chain for subsequent condensation with a nucleobase. nih.gov
Green Chemistry Principles in Adefovir Synthesis
Traditional synthetic routes to adefovir have often relied on the use of hazardous reagents and solvents. nih.govnih.gov For example, achieving high conversion rates frequently involved magnesium tert-butoxide, a capricious and problematic reagent, and solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are known to be environmentally harmful. nih.govucc.ie
In alignment with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, improved synthetic routes for adefovir have been developed. nih.gov Key advancements include:
Avoidance of Hazardous Solvents: A significant improvement has been the development of methods that avoid DMF. nih.govucc.ie One such approach involves the use of a novel tetrabutylammonium salt of adenine, which is more soluble and facilitates alkylations in alternative, greener solvents. nih.govnih.gov
Use of Greener Solvents: The conversion of intermediate compounds now takes place in solvents like acetone, which is considered a greener alternative to many traditional organic solvents. nih.gov
Solventless Reactions: The preparation of certain chloride intermediates in the synthetic pathway can be achieved through solventless reactions, further reducing environmental impact. nih.gov
These modifications make the synthesis of adefovir and its analogues more attractive and safer, particularly for laboratory-scale production, by minimizing the use of hazardous materials and improving reaction efficiency. nih.govucc.ie
Chemical Modifications and Prodrug Precursors of Adefovir
Adefovir itself has limited oral bioavailability because its phosphonate group is ionized at physiological pH, which hinders its ability to cross cellular membranes. researchgate.net To overcome this, various chemical modification strategies have been employed to create prodrugs—inactive precursors that are converted into the active adefovir inside the body.
Design Principles for Enhancing Compound Properties (e.g., cellular uptake, metabolic stability)
The primary design principle for adefovir prodrugs is to mask the negatively charged phosphonate group with lipophilic (fat-soluble) moieties. This transformation neutralizes the charge, increases the molecule's lipophilicity, and thereby enhances its passive diffusion across the gastrointestinal wall and into target cells. nih.gov
Once inside the cell, these masking groups are designed to be cleaved by intracellular enzymes, such as esterases or cytochromes, to release the active adefovir monophosphate. researchgate.net This intracellular activation ensures that the potent form of the drug is concentrated where it is needed, which can also improve its therapeutic index. The development of new prodrugs for established therapeutics like adefovir serves as a benchmark for evaluating the efficacy of different prodrug strategies. nih.gov
Synthesis of Phosphoramidate (B1195095) Prodrugs
The phosphoramidate prodrug approach, often referred to as the ProTide technology, is a prominent strategy for enhancing the cellular delivery of nucleotide analogues. nih.govnih.gov This method involves masking the phosphonate group with two specific moieties: an aryl group (like a phenyl group) and an amino acid ester, linked via a P-N bond. nih.gov
The general synthesis of ProTides involves coupling the nucleoside phosphonate with an amino acid ester. nih.gov This creates a more lipophilic compound capable of efficient cell penetration. Inside the cell, the prodrug is metabolized in a stepwise manner: first, the amino acid ester is hydrolyzed by cellular carboxylesterases, followed by the cleavage of the P-N bond to release the aryl group, ultimately liberating the active adefovir monophosphate. nih.gov The use of an L-alanine ethyl ester, in particular, has been effective in producing chiral phosphonamidate prodrugs. researchgate.net This technology has been widely applied to antiviral nucleoside phosphates due to its favorable pharmacokinetic properties and relatively straightforward synthesis. nih.gov
Synthesis of Ester-Based Prodrugs (e.g., Pivaloyloxymethyl, Isopropoxycarbonyloxymethyl)
Acyloxyalkyl esters are a common and successful class of prodrugs for phosphonate-containing compounds. researchgate.net The most well-known ester-based prodrug of adefovir is adefovir dipivoxil , which utilizes two pivaloyloxymethyl (POM) groups to mask the phosphonate. nih.gov
The synthesis of adefovir dipivoxil is achieved by reacting adefovir with chloromethyl pivalate. nih.gov This reaction attaches the bis(POM) esters to the phosphonate group. nih.gov Once the prodrug enters a cell, it is cleaved by esterase enzymes, which removes the POM groups and releases a hydroxymethyl intermediate. This intermediate then spontaneously loses formaldehyde (B43269) to yield the active adefovir. researchgate.net
Another related strategy employs isopropoxycarbonyloxymethyl (POC) esters. While most famously used for tenofovir disoproxil fumarate, the synthetic principle is analogous. nih.govresearchgate.net These ester-based prodrugs effectively neutralize the charge of the phosphonate, leading to improved bioavailability. researchgate.net
Development of Cyclic Phosphate Prodrugs
Cyclic phosphate prodrugs represent a more targeted approach. The HepDirect™ prodrugs, for example, are cyclic 1-aryl-1,3-propanyl esters designed for liver-specific activation. researchgate.net This is particularly advantageous for treating liver diseases like hepatitis B.
Pradefovir (B1678031) is a HepDirect prodrug of adefovir. researchgate.net Its synthesis involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol. researchgate.net These cyclic prodrugs are specifically designed to be substrates for the cytochrome P450 isozyme CYP3A4, which is highly expressed in liver tissue. researchgate.net This enzyme catalyzes an oxidative cleavage of the cyclic pro-moiety, leading to the release of adefovir monophosphate preferentially in the liver. This targeted delivery enhances the concentration of the active drug in the desired organ while potentially reducing exposure and toxicity in other tissues, such as the kidney. researchgate.net Studies have shown that pradefovir leads to significantly higher liver-to-kidney ratios of adefovir compared to adefovir dipivoxil. researchgate.net
Data on Adefovir Prodrug Strategies
| Prodrug Strategy | Masking Group(s) | Key Synthetic Reactant(s) with Adefovir | Activation Mechanism | Primary Advantage | Example Compound |
| Ester-Based | Pivaloyloxymethyl (POM) | Chloromethyl pivalate | Cleavage by cellular esterases | General enhancement of oral bioavailability | Adefovir Dipivoxil |
| Phosphoramidate (ProTide) | Aryl group and Amino Acid Ester | Aryl phosphorochloridate, Amino acid ester | Stepwise cleavage by carboxylesterases and other enzymes | Efficient intracellular delivery, bypasses initial phosphorylation | Adefovir Phosphoramidate |
| Cyclic Phosphate (HepDirect) | 1-Aryl-1,3-propanyl ester | 1-(3-chlorophenyl)-1,3-propanediol | Oxidative cleavage by liver-specific CYP3A4 enzyme | Targeted drug delivery to the liver | Pradefovir |
Molecular and Cellular Mechanism of Action of Adefovir Diphosphate Active Metabolite
Intracellular Phosphorylation Pathways and Kinase Interactions
Adefovir (B194249), as a phosphonate (B1237965) nucleotide analog of deoxyadenosine (B7792050) monophosphate, undergoes a two-step intracellular phosphorylation to become the pharmacologically active adefovir diphosphate (B83284). nih.gov Unlike nucleoside analogs, adefovir does not require the initial phosphorylation step. nih.gov Cellular kinases are responsible for this conversion process. pediatriconcall.comdrugbank.com The first phosphorylation to adefovir monophosphate is catalyzed by adenylate kinases, and the subsequent phosphorylation to adefovir diphosphate is carried out by nucleoside diphosphate kinases. smpdb.caclinpgx.org Specifically, adenylate kinases (AK) 2 and 4, and nucleoside diphosphate kinases (NME) 1 and 2 have been identified as the enzymes that catalyze these phosphorylation steps. clinpgx.org
This bioactivation is a critical prerequisite for the antiviral activity of adefovir, as adefovir diphosphate is the actual molecule that interacts with the viral polymerase. patsnap.comsmpdb.ca
Inhibition of Viral Polymerases: Biochemical Kinetics and Specificity
Adefovir diphosphate functions as a potent and specific inhibitor of the hepatitis B virus (HBV) DNA polymerase, which also functions as a reverse transcriptase. drugbank.comnih.gov The mechanism of inhibition is competitive, with adefovir diphosphate vying with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase. patsnap.comnih.govclinpgx.org
The inhibitory activity is highly specific for the viral enzyme. The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 µM. drugbank.comdrugs.com In contrast, it is a significantly weaker inhibitor of human DNA polymerases. drugbank.comnih.gov This selectivity is crucial for its therapeutic window, minimizing effects on host cell DNA replication while effectively suppressing viral DNA synthesis. The concentration of adefovir that resulted in a 50% inhibition of viral DNA synthesis (IC50) in in-vitro studies with HBV-transfected human hepatoma cell lines ranged from 0.2 to 2.5 µM. drugbank.comyoutube.com
Table 1: Inhibitory Activity of Adefovir Diphosphate
| Enzyme | Ki (Inhibition Constant) |
|---|---|
| HBV DNA Polymerase | 0.1 µM drugbank.comdrugs.com |
| Human DNA Polymerase α | 1.18 µM drugbank.comdrugs.com |
| Human DNA Polymerase γ | 0.97 µM drugbank.comdrugs.com |
This table is interactive. You can sort and filter the data.
Mechanisms of DNA Chain Termination
Beyond competitive inhibition, the incorporation of adefovir diphosphate into the growing viral DNA strand leads to chain termination. patsnap.comsmpdb.canih.gov After being integrated into the viral DNA in place of deoxyadenosine, the absence of a conventional 3'-hydroxyl group on the acyclic side chain of adefovir prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. uni-regensburg.de This effectively halts the elongation of the DNA chain, a critical step in viral replication. patsnap.comclinpgx.org This mechanism of action, acting as a chain terminator, is a hallmark of many nucleoside and nucleotide analog antiviral drugs. nih.govnih.govmdpi.com
Interaction with Host Cellular Enzymes: Specificity and Selectivity Studies
A key aspect of the therapeutic utility of adefovir is its selectivity for the viral polymerase over host cellular DNA polymerases. drugbank.com Studies have shown that adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ. drugbank.comnih.gov The Ki values for human DNA polymerases α and γ are 1.18 µM and 0.97 µM, respectively, which are approximately 10 to 12 times higher than the Ki for HBV DNA polymerase. drugbank.comdrugs.comyoutube.com This differential affinity contributes to the relatively low toxicity of the drug on host cellular functions at therapeutic concentrations. Furthermore, in-vitro studies have demonstrated that adefovir, at concentrations up to 30 µM, does not cause a substantial change in the mitochondrial DNA content of human hepatoblastoma HepG2 cells and normal human skeletal muscle cells. nih.gov
Biochemical Basis of Resistance Mechanisms in Viral Enzyme Mutants (e.g., reverse transcriptase)
The long-term use of adefovir can lead to the emergence of drug-resistant HBV strains, which carry specific mutations in the reverse transcriptase domain of the viral polymerase. nih.gov The primary mutations associated with adefovir resistance are rtN236T and rtA181V/T. oup.comxiahepublishing.comnih.gov These mutations reduce the susceptibility of the virus to adefovir. The cumulative incidence of adefovir resistance mutations increases with the duration of therapy, reaching up to 29% after five years of treatment. oup.com
The rtA181V/T mutation, in particular, has been noted in patients with lamivudine-resistant HBV who are subsequently treated with adefovir. nih.gov The presence of pre-existing rtA181V/T mutations in lamivudine-resistant viral populations may contribute to a higher rate of adefovir resistance in this patient group. nih.gov Other mutations, such as rtV214A and rtQ215S, have also been detected in patients experiencing virological breakthrough during adefovir therapy, although these are often considered secondary mutations. nih.gov Computational modeling studies suggest that these resistance mutations can alter the binding affinity of adefovir to the HBV reverse transcriptase. plos.org
Table 2: Common Adefovir Resistance Mutations in HBV Reverse Transcriptase
| Mutation | Domain | Impact |
|---|---|---|
| rtN236T | D domain | Primary resistance mutation nih.govxiahepublishing.com |
| rtA181V/T | B domain | Primary resistance mutation, also associated with lamivudine (B182088) resistance oup.comxiahepublishing.comnih.gov |
| rtV214A | C-D interdomain | Secondary resistance mutation nih.gov |
| rtQ215S | C-D interdomain | Secondary resistance mutation nih.gov |
This table is interactive. You can sort and filter the data.
Pre Clinical Pharmacological and Biological Characterization Non Human Systems
In Vitro Studies on Cellular Activity and Potency in Model Systems
The in vitro antiviral potency of adefovir (B194249) has been characterized in various cell culture systems, particularly in human hepatoma cell lines transfected with the hepatitis B virus (HBV). In these model systems, the concentration of adefovir that results in a 50% inhibition of viral DNA synthesis is a key parameter for assessing its activity. This value, known as the 50% inhibitory concentration (IC50), has been determined to range from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines. drugbank.comyoutube.com
Studies utilizing the HepG2 2.2.15 cell line, which constitutively expresses HBV, have been instrumental in defining the dose-response relationship of adefovir. The IC50 values obtained from these cell lines are consistent with those reported from other stable or transient HBV expression systems. nih.gov For combination antiviral studies, concentrations are typically selected to span the linear region of the dose-response curve, including doses above and below the IC50 value, to accurately assess potential synergistic or additive effects. nih.gov The development of viral resistance can significantly alter the dose-response curve. For instance, the rtN236T mutation in the HBV polymerase confers a 7-fold resistance to adefovir, while the A181V mutation results in a 4.3-fold resistance, indicating a higher concentration of the compound is required to achieve the same level of viral inhibition. nih.gov
| Parameter | Cell System | Value | Reference |
|---|---|---|---|
| IC50 (Inhibition of Viral DNA Synthesis) | HBV Transfected Human Hepatoma Cell Lines | 0.2 - 2.5 µM | drugbank.com |
| Ki (Inhibition constant for HBV DNA polymerase) | Biochemical Assay | 0.1 µM | drugbank.com |
Adefovir exerts its antiviral effect by targeting the replication process of the hepatitis B virus within infected cells. Following cellular uptake, adefovir is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate (B83284). drugbank.comyoutube.com This active form acts as a competitive inhibitor of the viral HBV DNA polymerase, also known as reverse transcriptase. clinpgx.org Adefovir diphosphate competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into the elongating viral DNA strand. drugbank.comclinpgx.org Once incorporated, it causes DNA chain termination, thereby halting viral replication. drugbank.comclinpgx.org The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 µM. drugbank.com
In cell culture models, such as primary duck hepatocytes infected with duck hepatitis B virus (DHBV), adefovir demonstrates a dose-dependent inhibition of both the release of virions into the culture supernatant and the synthesis of intracellular viral DNA. asm.orgnih.gov Studies show that adefovir is a potent inhibitor of DHBV replication and effectively inhibits the amplification of covalently closed circular DNA (cccDNA), the stable template for viral gene expression. asm.orgnih.gov However, while it can suppress cccDNA amplification, it does not completely prevent its initial formation from incoming viral genomes. asm.orgnih.gov
When used in combination with other nucleoside analogs in vitro, adefovir demonstrates additive antiviral effects and, in some cases, moderate synergy. nih.gov
Pre-clinical Pharmacokinetic Investigations in Animal Models
Pre-clinical studies in various animal models have been essential for characterizing the absorption and distribution of adefovir. Adefovir itself has limited oral absorption due to the charged phosphonate (B1237965) group at physiological pH. nih.gov To overcome this, the prodrug adefovir dipivoxil was developed, which enhances oral bioavailability. nih.gov
In woodchucks chronically infected with woodchuck hepatitis virus (WHV), the oral bioavailability of adefovir from the adefovir dipivoxil prodrug was estimated to be 22.9% (±11.2%). nih.gov Following oral administration, the mean maximum concentration (Cmax) of adefovir in serum was 0.462 µg/ml. nih.gov The improved absorption of the prodrug has been observed in several animal species, including rats, dogs, and nonhuman primates. nih.gov
The steady-state volume of distribution (Vd) of adefovir suggests that the compound distributes into the total body water. johnshopkins.edunih.gov In rhesus monkeys, the steady-state volume of distribution for a similar compound was 1.02 L/kg. nih.gov Protein binding of adefovir in plasma is minimal, at less than 4%. drugbank.com
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Woodchuck | Oral Bioavailability (from prodrug) | 22.9% (±11.2%) | nih.gov |
| Woodchuck | Mean Cmax (from prodrug) | 0.462 µg/ml | nih.gov |
| Rat | Volume of Distribution (Remofovir) | 5.99 L/kg | nih.gov |
| Monkey | Volume of Distribution (Remofovir) | 2.70 L/kg | nih.gov |
| Various Species | Plasma Protein Binding | ≤ 4% | drugbank.com |
The metabolic pathway of adefovir in pre-clinical models is a two-step intracellular process. The orally administered prodrug, adefovir dipivoxil, undergoes rapid hydrolysis by esterases to yield the parent compound, adefovir (also known as PMEA). clinpgx.orgnih.govresearchgate.net This conversion is a critical first step for its activation. clinpgx.org
Following its formation, adefovir is phosphorylated by cellular adenylate kinases to its monophosphate and subsequently to its diphosphate form, adefovir diphosphate. clinpgx.orgnih.gov This diphosphorylated metabolite is the pharmacologically active agent that inhibits viral replication. youtube.com Studies in hepatic cell lines and primary human hepatocytes confirmed that adefovir monophosphate and diphosphate are the primary metabolites formed. nih.gov The efficiency of this phosphorylation can vary between cell types, with primary hepatocytes showing more efficient conversion to the diphosphate form compared to cell lines. nih.gov Adefovir is not a substrate for cytochrome P450 enzymes, indicating a low potential for metabolic drug-drug interactions involving this pathway. drugbank.comclinpgx.org
The active metabolite, adefovir diphosphate, has a long intracellular half-life, which contributes to its antiviral efficacy. In vitro studies using hepatic cells showed half-lives of 33 to 48 hours in primary human hepatocytes and HepG2 cells. nih.gov
The elimination of adefovir from the body has been studied in several animal models. The primary route of excretion is renal, involving both glomerular filtration and active tubular secretion. drugbank.comclinpgx.org This is consistent across species. johnshopkins.edunih.gov The active tubular secretion is mediated by transporters such as organic anion transporter 1 (OAT1) and OAT3. clinpgx.org
In woodchucks, the elimination half-life of adefovir was found to be 10.2 hours. nih.gov Studies with the related compound remofovir in rats and monkeys showed a much shorter elimination half-life of 0.7 hours in both species. nih.gov For remofovir, total body clearance was higher in rats (5.85 L/h/kg) than in monkeys (2.60 L/h/kg). nih.gov In rats, a significant portion of the intravenously administered dose of remofovir was excreted in the urine (61.8%) and feces (37.5%), indicating that biliary excretion also plays a role in elimination in this species. nih.gov
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Woodchuck | Elimination Half-life | 10.2 hours | nih.gov |
| Rat (Remofovir) | Elimination Half-life | 0.7 hours | nih.gov |
| Monkey (Remofovir) | Elimination Half-life | 0.7 hours | nih.gov |
| Rat (Remofovir) | Total Body Clearance | 5.85 L/h/kg | nih.gov |
| Monkey (Remofovir) | Total Body Clearance | 2.60 L/h/kg | nih.gov |
Studies on Compound Interactions with Biological Macromolecules (e.g., proteins, nucleic acids)
Adefovir exerts its biological effects through critical interactions with key biological macromolecules, specifically viral proteins and nucleic acids. Following administration, adefovir undergoes intracellular phosphorylation by cellular kinases to its pharmacologically active metabolite, adefovir diphosphate. patsnap.compediatriconcall.com This active form is a structural analog of deoxyadenosine triphosphate (dATP), a natural building block of DNA. nih.gov
The primary protein target of adefovir diphosphate is the viral DNA polymerase, an enzyme essential for the replication of viral genetic material. patsnap.com Adefovir diphosphate acts as a competitive inhibitor of this enzyme, vying with the natural substrate, dATP, for the active site. pediatriconcall.comdrugbank.com The inhibition constant (Ki) for adefovir diphosphate with Hepatitis B Virus (HBV) DNA polymerase has been determined to be 0.1 µM. drugbank.com By binding to the viral DNA polymerase, adefovir diphosphate effectively blocks its function. nih.gov
In addition to inhibiting the enzyme, adefovir diphosphate also interacts directly with the viral nucleic acid. During the process of viral DNA synthesis, the viral DNA polymerase can incorporate adefovir diphosphate into the elongating DNA strand. patsnap.compediatriconcall.com Because adefovir lacks the proper chemical group required for the attachment of the next nucleotide, its incorporation results in the premature termination of the DNA chain. patsnap.comnih.gov This cessation of DNA elongation is a critical step in halting viral replication. patsnap.com While it is a potent inhibitor of viral DNA polymerase, adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 µM and 0.97 µM, respectively. drugbank.com
| Macromolecule Target | Type of Interaction | Consequence of Interaction |
| Viral DNA Polymerase | Competitive Inhibition | Blocks enzyme activity, preventing viral DNA synthesis. patsnap.compediatriconcall.com |
| Viral DNA | Incorporation and Chain Termination | Halts the elongation of the viral DNA strand, preventing viral replication. patsnap.comnih.gov |
| Human DNA Polymerase α | Weak Inhibition (Ki = 1.18 µM) | Minimal effect on host cell DNA replication. drugbank.com |
| Human DNA Polymerase γ | Weak Inhibition (Ki = 0.97 µM) | Minimal effect on host cell mitochondrial DNA replication at therapeutic concentrations. drugbank.com |
Pre-clinical Toxicological Research at the Cellular and Organismal Level (Mechanistic Focus)
In vitro studies have been conducted to assess the effects of adefovir on cellular health. In human hepatoma cell lines (HepG2) engineered to express HBV, combinations of adefovir with other nucleoside analogs did not show any evidence of cytotoxicity at the highest concentrations tested for antiviral activity. nih.gov Cell viability assessments in these studies confirmed that the observed antiviral effects were not due to cell death. nih.gov Similarly, in primary duck hepatocyte cultures, adefovir did not exhibit significant cellular toxicity. asm.org
However, the mechanism of adefovir-related cytotoxicity appears to be cell-type specific and linked to the expression of certain transport proteins. Studies using Chinese hamster ovary (CHO) cells stably transfected to express the human renal organic anion transporter 1 (hOAT1) demonstrated a significant increase in cytotoxicity. nih.gov Adefovir was found to be approximately 500-fold more cytotoxic in cells expressing hOAT1 compared to the parent CHO cells that did not express the transporter. nih.gov This suggests that the accumulation of adefovir within cells, facilitated by transporters like hOAT1, is a critical factor in its potential to cause cell damage. nih.gov The cytotoxicity in these hOAT1-expressing cells was markedly reduced in the presence of hOAT1 inhibitors. nih.gov
Research on adefovir's specific ability to induce apoptosis, or programmed cell death, is limited in the available literature. While some antiretroviral agents have been shown to modulate apoptosis in infected cells, specific studies detailing the induction of apoptosis by adefovir as a primary mechanism of toxicity are not extensively reported. scienceopen.comnih.gov
| Cell Line/System | Key Finding | Mechanistic Insight |
| HepG2 (Human Hepatoma) | No evidence of cytotoxicity at antiviral concentrations. nih.gov | Antiviral effect is not a result of general cell killing. |
| Primary Duck Hepatocytes | No significant cellular toxicity observed. asm.org | The compound is not broadly toxic to hepatocytes in this model. |
| CHO cells expressing hOAT1 | ~500-fold increase in cytotoxicity compared to control cells. nih.gov | Cytotoxicity is linked to cellular uptake via the hOAT1 transporter. nih.gov |
Pre-clinical animal studies have identified the kidney as a primary target organ for adefovir-related toxicity. The mechanism for this organ-specific effect is linked to the compound's handling by renal proximal tubular cells. Adefovir is actively taken up from the blood into these cells by the human organic anion transporter-1 (hOAT1). nih.gov This transport mechanism leads to the concentration of the drug within these specific kidney cells, playing a critical role in its organ-specific toxicity. nih.govnih.gov
At a subcellular level, adefovir has been identified as a mitochondrial toxin. nih.gov This toxicity is attributed to its ability to inhibit human mitochondrial DNA polymerase gamma. nih.gov Inhibition of this enzyme can impair mitochondrial replication, leading to mitochondrial loss and dysfunction. The resulting impairment of oxidative phosphorylation can cause cellular damage, particularly in cells with high energy demands like those in the renal tubules. nih.gov In animal models such as mice, treatment with adefovir dipivoxil has been associated with reduced creatinine clearance and increased serum creatinine and blood urea nitrogen (BUN). frontiersin.org
In contrast to the kidney, pre-clinical studies in animal models have not indicated significant direct liver toxicity. In a study involving woodchucks chronically infected with woodchuck hepatitis virus, administration of adefovir dipivoxil for 12 weeks showed no histologic evidence of liver injury in biopsies. nih.gov Furthermore, analysis of a wide range of serum biochemical markers, with a particular focus on liver function, did not reveal any clinically significant toxicity in the treated animals. nih.gov While elevations in serum aminotransferases can occur during therapy, these are often considered to be related to exacerbations of the underlying hepatitis B infection rather than direct drug-induced hepatotoxicity. nih.gov
| Organ | Animal Model | Non-Functional Assessment Findings | Mechanistic Focus |
| Kidney | Mice | Reduced creatinine clearance, increased serum creatinine and BUN. frontiersin.org | Active uptake by hOAT1 in proximal tubular cells; Inhibition of mitochondrial DNA polymerase gamma leading to mitochondrial dysfunction. nih.govnih.gov |
| Liver | Woodchucks | No histologic evidence of liver injury; No clinically significant changes in serum biochemical markers related to liver function. nih.gov | Elevations in liver enzymes observed in other contexts are often attributed to immune flares from the underlying disease, not direct hepatotoxicity. nih.gov |
Computational and Theoretical Chemistry Approaches
Molecular Modeling and Docking Studies of Adefovir (B194249) Analoguesnih.gov
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These studies are crucial for understanding how a drug like adefovir interacts with its biological targets, such as viral enzymes or nucleic acids.
Detailed research has been conducted to elucidate the interaction between adefovir derivatives and their targets. In one study, the interaction of adefovir dipivoxil with calf thymus DNA (CT-DNA) was investigated using a combination of spectroscopic techniques and molecular modeling. nih.gov The results from these computational studies indicated that adefovir strongly binds to the groove of DNA. nih.gov The relative binding energy of the docked structure was calculated to be -16.83 kJ mol⁻¹. nih.gov This groove binding mode was further supported by experimental data, which determined a binding constant of 3.33±0.2×10⁴ L mol⁻¹ and showed the reaction to be exothermic. nih.gov
Further computational studies have focused on the interaction of adefovir with the DNA polymerase of the hepatitis B virus (HBV), a key enzyme for viral replication. researchgate.net These investigations have used methods such as homology modeling, molecular docking, molecular dynamics (MD) simulations, and MM/PBSA free energy analyses to understand genotype-specific differences in drug sensitivity. researchgate.net Sequence analysis revealed a polymorphic and genotype-specific site at residue 238 of the polymerase (His238 in genotype B; Asn238 in genotype C). researchgate.net The calculated binding free-energy supported the hypothesis that the HBV genotype C polymerase is more sensitive to adefovir than the genotype B polymerase. researchgate.net The studies identified that residues N236 and the polymorphic site 238 are critical in contributing to the greater sensitivity of genotype C to adefovir. researchgate.net
| Adefovir Analogue | Biological Target | Computational Method | Key Findings |
|---|---|---|---|
| Adefovir Dipivoxil | Calf Thymus DNA (CT-DNA) | Molecular Docking | Binds to the DNA groove with a relative binding energy of -16.83 kJ mol⁻¹. nih.gov |
| Adefovir | HBV DNA Polymerase | Homology Modeling, Docking, MD Simulation, MM/PBSA | Genotype C polymerase is more sensitive to Adefovir than genotype B; residues N236 and 238 are key contributors to this difference. researchgate.net |
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations offer a fundamental approach to understanding the electronic structure and properties of molecules. These methods are applied to develop quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which correlate a molecule's structure with its biological activity or physicochemical properties. nih.govresearchgate.net By calculating descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential, and atomic charges, researchers can predict molecular reactivity, stability, and interaction capabilities. nih.gov
These computational techniques are broadly categorized into semi-empirical methods, which use experimental parameters, and ab initio methods, which are derived directly from theoretical principles without experimental data. nih.gov The choice of method depends on the desired balance between accuracy and computational cost. nih.gov For instance, Density Functional Theory (DFT) is a widely used method for predicting the electronic properties of molecules with high accuracy. nih.gov
While specific QSAR or QSPR studies focused solely on Adefovir Phosphate (B84403) Triethylamine (B128534) Salt are not extensively detailed in publicly available literature, the principles of quantum chemistry can be readily applied. Such calculations could predict the reactivity of the phosphate groups, the stability of the triethylamine salt form, and the electronic characteristics that govern its interaction with biological receptors. These theoretical insights are invaluable for designing novel analogues with improved efficacy or metabolic profiles.
| Quantum Descriptor | Typical Calculation Method | Predicted Property/Relationship | Relevance to Adefovir |
|---|---|---|---|
| HOMO/LUMO Energies | DFT, Ab initio | Electron-donating/accepting ability, chemical reactivity, kinetic stability. nih.gov | Predicts susceptibility to metabolic reactions and interaction with enzymatic targets. |
| Molecular Electrostatic Potential (MEP) | Hartree-Fock (HF), DFT | Regions of positive/negative charge, sites for electrophilic and nucleophilic attack. | Identifies how adefovir interacts with polar residues in the binding pocket of a target protein. |
| Atomic Charges | Population Analysis (e.g., Mulliken, NBO) | Charge distribution across the molecule. | Helps in understanding intermolecular interactions like hydrogen bonding with its biological target. |
Prediction of Biochemical Interactions and Metabolic Pathwaysnih.gov
Computational models are increasingly used to predict complex biological processes, including drug-drug interactions (DDI) and metabolic pathways. Physiologically-based pharmacokinetic (PBPK) modeling, for example, simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.
A PBPK model for adefovir has been developed to evaluate transporter-mediated drug-drug interactions. nih.gov This model incorporated experimental data on passive diffusion and transport mediated by the organic anion transporter 1 (OAT1). nih.gov The model was successfully used to predict the effect of co-administration with probenecid, an OAT1 inhibitor, and to forecast the impact of renal impairment on adefovir exposure. nih.gov Notably, the model accurately predicted a 3-fold higher maximum plasma concentration (Cmax) and a 6-fold higher area under the curve (AUC) in patients with severe chronic kidney disease compared to healthy individuals, demonstrating its predictive power for assessing biochemical interactions and the effects of disease states. nih.gov
In addition to pharmacokinetic interactions, computational models can predict pharmacodynamic interactions. Studies combining adefovir with other nucleoside analogs against HBV in vitro have used mathematical models like the Loewe additivity and Bliss independence models to classify the nature of the drug interaction. echemi.com When combined with lamivudine (B182088), FTC, or L-dT, adefovir showed additive antiviral effects. echemi.com However, combinations with entecavir (B133710) or tenofovir (B777), which are also purine (B94841) analogs, resulted in moderate synergy. echemi.com This suggests that the combination may affect purine metabolism in a way that enhances the antiviral efficacy of the drugs. echemi.com The metabolic pathway of adefovir to its active diphosphate (B83284) form is a critical step, and understanding its interactions can inform combination therapy strategies. cymitquimica.compharmaffiliates.com
| Interacting Partner/Process | Computational Model | Predicted Interaction/Outcome | Key Finding |
|---|---|---|---|
| OAT1 Transporter / Probenecid | Physiologically-Based Pharmacokinetic (PBPK) Modeling | Drug-Drug Interaction | The model successfully predicted the impact of OAT1 inhibition on adefovir plasma concentrations. nih.gov |
| Chronic Kidney Disease | Physiologically-Based Pharmacokinetic (PBPK) Modeling | Altered Pharmacokinetics | Predicted 3-fold higher Cmax and 6-fold higher AUC in severe CKD. nih.gov |
| Lamivudine, FTC, L-dT | Loewe Additivity Model | Additive Antiviral Effect | The combination neither enhances nor diminishes the individual drug effects. echemi.com |
| Entecavir, Tenofovir | Loewe Additivity Model | Moderately Synergistic Antiviral Effect | The combination is more effective than the sum of the individual drugs, possibly via effects on purine metabolism. echemi.com |
Emerging Research Directions and Future Compound Development
Design and Synthesis of Next-Generation Adefovir (B194249) Analogues
The chemical synthesis of adefovir has been a subject of considerable research, aimed at improving efficiency, yield, and environmental sustainability, while also providing pathways to novel analogues. Traditional synthetic routes often face challenges such as inconsistent yields and the use of hazardous reagents and solvents like magnesium tert-butoxide and N,N-Dimethylformamide (DMF). nih.govnatap.org
Recent advancements have focused on overcoming these limitations. One improved approach avoids the use of magnesium tert-butoxide and reduces the reliance on harmful solvents. natap.org This method introduces a more reactive iodide reagent, allowing the critical alkylation step to be performed at room temperature, and utilizes acetone, a greener solvent. natap.org Furthermore, the use of a novel tetrabutylammonium (B224687) salt of adenine (B156593) facilitates alkylations in solvents other than DMF, broadening the scope of reaction conditions. nih.govnatap.org These refinements not only make the synthesis of adefovir more attractive on a laboratory scale but also produce fewer byproducts. natap.org
These optimized synthetic strategies are instrumental in the creation of next-generation adefovir analogues. By modifying the core structure, researchers aim to enhance antiviral activity, improve the resistance profile, and modulate pharmacokinetic properties. Examples of such modifications include the development of gem-difluorinated derivatives and the regioselective synthesis of novel N7-substituted adefovir analogues, which are now more accessible through these improved chemical pathways. natap.org
Exploration of Novel Prodrug Chemistries for Targeted Delivery (non-human tissues)
Adefovir's therapeutic potential is limited by its high polarity, which restricts permeability across cell membranes, and a dose-dependent nephrotoxicity (kidney toxicity). nih.govnih.gov To address these challenges, researchers have explored novel prodrug strategies designed to deliver the active compound to specific tissues, thereby increasing efficacy at the target site while minimizing systemic exposure and associated toxicities.
One significant area of research has been the development of liver-targeting prodrugs for the treatment of Hepatitis B Virus (HBV), which replicates in hepatocytes. Pradefovir (B1678031) (MB06866), a 1-aryl-1,3-propanyl prodrug of adefovir, was designed for selective activation in the liver. nih.govacs.org In preclinical studies involving rats, pradefovir demonstrated a remarkable 12-fold improvement in the liver-to-kidney ratio of adefovir and its metabolites compared to the conventional prodrug, adefovir dipivoxil. nih.govacs.org This targeted delivery approach has the potential to enhance the therapeutic index by concentrating the active metabolite, adefovir diphosphate (B83284), in the liver. nih.gov
The principles of targeted delivery for nucleotide analogues have also been demonstrated with compounds structurally related to adefovir. For instance, GS-7340, an isopropylalaninyl monoamidate phenyl monoester prodrug of tenofovir (B777), was developed to achieve selective conversion to the parent drug inside cells. nih.gov A radiolabeled distribution study in dogs showed that this prodrug led to an increased distribution of tenofovir to lymphatic tissues compared to the standard tenofovir disoproxil fumarate prodrug. nih.gov Such strategies, which enhance drug concentrations in primary sites of viral replication, represent a promising avenue for future development of adefovir derivatives. nih.gov
| Prodrug Candidate | Target Tissue | Animal Model | Key Finding |
| Pradefovir (MB06866) | Liver | Rat | 12-fold improvement in liver/kidney ratio compared to adefovir dipivoxil. nih.govacs.org |
| GS-7340 (Tenofovir prodrug) | Lymphatic Tissue | Dog | Increased distribution to lymphatic tissues compared to tenofovir DF. nih.gov |
Application of Adefovir and its Derivatives in Chemical Biology Research
In chemical biology, small molecules are utilized as probes to investigate and manipulate biological systems. Adefovir and its derivatives serve as important tools for dissecting the mechanisms of viral replication and inhibition. As a stable and well-characterized inhibitor of viral DNA polymerases, adefovir is used in a variety of in vitro research settings to study the fundamental processes of viral life cycles. selleckchem.com
The mechanism of adefovir involves its intracellular phosphorylation to adefovir diphosphate, which then acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for viral reverse transcriptases and DNA polymerases. nih.govnih.gov Its incorporation into the growing viral DNA chain leads to termination of synthesis. nih.govnih.gov This precise mechanism allows researchers to use adefovir to probe the active sites of viral polymerases and to study the kinetics and structural requirements of DNA synthesis. The availability of adefovir as a research chemical facilitates its use in biochemical assays, cell-based viral replication models, and structural biology studies aimed at understanding viral enzyme function and drug-target interactions. apexbt.com
Advanced Methodologies for Investigating Compound-Target Interactions
A detailed understanding of how a drug interacts with its molecular target is crucial for rational drug design and development. A variety of advanced biophysical and computational methods have been employed to elucidate the interactions between adefovir, its metabolites, and its biological targets.
Computational Modeling: Molecular modeling techniques, including homology modeling, molecular docking, and molecular dynamics (MD) simulations, have been instrumental in visualizing and analyzing the binding of adefovir diphosphate to the HBV DNA polymerase. nih.govnih.govnih.gov These studies have shown that adefovir binds to the active site in a manner similar to the natural substrate dATP. nih.govxiahepublishing.com Furthermore, computational approaches like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy analyses have been used to quantify the binding affinity and investigate differences in sensitivity between various HBV genotypes. nih.govnih.gov
Spectroscopic and Structural Techniques: Various spectroscopic methods have been applied to study the interaction of adefovir with nucleic acids. Techniques such as fluorescence spectroscopy, UV-visible absorption, and circular dichroism have been used to investigate the binding mode of adefovir dipivoxil with calf thymus DNA, suggesting a groove-binding interaction. researchgate.net On a more detailed structural level, solid-state NMR spectroscopy has been utilized to investigate the molecular structure and dynamics of adefovir dipivoxil in its crystalline form. nih.gov For related nucleotide analogues, X-ray crystallography has provided atomic-level resolution of the inhibitor bound within the active site of viral polymerases, offering invaluable insights for structure-based drug design. mdpi.com
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) provide real-time data on the binding affinity and kinetics of a compound with its target protein. reactionbiology.com These methods are essential for characterizing the molecular behavior of new adefovir analogues and understanding how structural modifications affect target engagement. reactionbiology.com
Overcoming Molecular Resistance Mechanisms Through Structural Modification
The long-term efficacy of antiviral therapies can be compromised by the emergence of drug-resistant viral strains. For adefovir, the primary resistance-conferring mutations in the HBV polymerase are rtN236T and rtA181V. nih.govnih.govnih.gov Research has focused on understanding the structural basis of this resistance and designing new compounds that can evade these mechanisms.
Molecular modeling studies have provided insights into why adefovir generally has a higher barrier to resistance compared to some other nucleoside analogues. natap.orgnatap.org Its flexible acyclic linker allows it to maintain effective binding to the HBV polymerase active site, even when minor conformational changes are introduced by mutations. natap.org However, the rtN236T and rtA181V mutations can decrease susceptibility to adefovir by favoring the binding of the natural dATP substrate. natap.org
Structural modification is a key strategy to combat resistance. Tenofovir, a close structural relative of adefovir, contains an additional methyl group. This seemingly minor modification is significant, and tenofovir demonstrates potent activity against lamivudine-resistant HBV strains. nih.gov This highlights how subtle changes to the acyclic side chain can influence the interaction with both wild-type and mutant polymerases. Understanding the precise steric and electronic effects of these modifications through structural biology and computational modeling is critical for designing next-generation analogues that are less susceptible to known resistance mutations. nih.gov Current strategies often involve combination therapy; however, the rational design of new adefovir derivatives with modified side chains or altered purine (B94841) rings remains an active area of research to preemptively address the challenge of viral resistance. natap.org
| Mutation | Location in HBV Polymerase | Effect on Adefovir Susceptibility |
| rtN236T | Domain D | 4- to 13-fold decrease natap.orgnatap.org |
| rtA181V | Domain B | 2- to 3-fold decrease natap.orgnatap.org |
Q & A
Q. What are the standard methods for synthesizing Adefovir Phosphate Triethylamine Salt, and how is triethylamine utilized in the reaction?
this compound is typically synthesized via phosphorylation reactions. Triethylamine acts as a base to deprotonate intermediates, facilitating nucleophilic substitution or esterification. For example, analogous reactions involving nucleotide derivatives (e.g., adenosine or cytidine salts) use triethylamine to neutralize acidic byproducts and stabilize reactive intermediates . Reaction conditions often involve anhydrous solvents (e.g., tetrahydrofuran) at controlled temperatures (−30°C to room temperature) to minimize side reactions .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of triethylamine vapors, which can cause respiratory irritation .
- Storage : Store at 2–8°C in airtight containers, away from moisture and incompatible materials (e.g., strong oxidizers). Triethylamine salts may degrade at elevated temperatures (>40°C) .
Q. Which analytical techniques are recommended for purity assessment of this compound?
Reverse-phase HPLC with UV detection is widely used. A validated method includes:
- Mobile phase : Methanol and phosphate buffer (pH 4.3–7.0) with 0.1–0.5% triethylamine to improve peak symmetry .
- Column : C18 (5 µm, 250 × 4.6 mm).
- Detection : UV at 260 nm (nucleotide absorbance). Calibrate against certified reference standards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
Systematic optimization involves:
- Base selection : Compare triethylamine with alternatives like diisopropylethylamine to minimize racemization or side reactions .
- Temperature control : Lower temperatures (−78°C) suppress unwanted side reactions (e.g., hydrolysis), while gradual warming (−30°C to RT) promotes product formation .
- Molar ratios : Adjust stoichiometry of phosphorylating agents (e.g., POCl₃) and triethylamine to balance reactivity and byproduct formation .
Q. How should researchers resolve discrepancies in purity data obtained from different analytical methods?
Contradictions often arise from:
- Impurity profiles : Degradation products (e.g., free adefovir) may co-elute with the target compound. Use orthogonal methods like LC-MS for structural confirmation .
- Buffer pH effects : Triethylamine in mobile phases can alter ionization; validate methods at multiple pH levels (4.0–7.0) .
- Column variability : Test C8, C18, and ion-pair columns to identify optimal separation .
Q. What experimental designs are suitable for studying the stability of this compound under varying conditions?
Conduct forced degradation studies:
- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks .
- Photostability : Expose to UV (320 nm) and visible light, monitoring degradation via HPLC .
- Hydrolytic stability : Test in buffers (pH 1–10) at 25°C and 37°C. Triethylamine phosphate buffers (pH 7.0) may stabilize the compound .
Q. How can researchers enhance the solubility of this compound for in vitro assays?
Strategies include:
- Co-solvents : Use DMSO (≤10%) or ethanol to solubilize the compound, followed by dilution in aqueous buffers .
- Ion-pair agents : Add sodium dodecyl sulfate (SDS) or 1-pentanesulfonic acid to improve solubility in polar solvents .
- Buffered systems : Phosphate buffers (pH 6.5–7.5) with triethylamine (0.1–1%) enhance stability and solubility .
Q. What methodologies are effective for quantifying trace degradation products in this compound?
Implement a stability-indicating HPLC method:
- Forced degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) to generate degradants .
- Detection limits : Use a diode-array detector (DAD) to identify low-abundance peaks (<0.05% threshold) .
- Validation : Assess linearity (r² >0.999), precision (%RSD <2%), and recovery (90–110%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
